N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-2-5-10-8-13(23)19-15-20-21-16(22(10)15)25-9-14(24)18-12-7-4-3-6-11(12)17/h3-4,6-8H,2,5,9H2,1H3,(H,18,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTVOCUJSUMAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of this compound is C16H16FN5O2S. The compound features a fluorophenyl group , a triazolo-pyrimidine core , and a thioacetamide linkage , which are believed to contribute to its diverse biological activities .
Antimicrobial Activity
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : A review highlighted that 1,2,4-triazoles possess antifungal and antibacterial properties, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Triazole derivative 30a | Antibacterial | 0.125–8 |
| Triazole derivative 31d | Antifungal | 0.5–4 |
Antiviral Properties
The triazolo-pyrimidine scaffold has also been investigated for antiviral activity. Compounds derived from this scaffold have shown efficacy in inhibiting viral replication, particularly against HIV and influenza viruses .
Anticancer Activity
The potential anticancer effects of triazolo derivatives are notable. Research has demonstrated that certain triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and replication.
- Molecular Interactions : The unique structural components allow for interactions with specific biological targets, potentially modulating various biochemical pathways .
Case Studies
Several studies have explored the pharmacological profiles of related compounds:
- Study on Antibacterial Activity : A study assessed the antibacterial efficacy of triazole derivatives against resistant strains of bacteria. The results indicated that modifications in the chemical structure significantly enhanced antibacterial potency .
- Antiviral Screening : In vitro studies demonstrated that certain triazolo-pyrimidine derivatives effectively inhibited viral replication in cell cultures infected with HIV .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives can be categorized based on core scaffolds and substituents:
Key Observations
- Substituent Effects: The 2-fluorophenyl group in the target compound likely increases lipophilicity compared to the 4-acetamidophenyl analog , which may enhance membrane permeability but reduce aqueous solubility. Thioacetamide vs. The thioacetamide in the target compound may offer greater metabolic resistance due to sulfur’s lower electronegativity.
Triazolopyrimidine Core :
- The propyl group at position 5 (shared with the 4-acetamidophenyl analog ) may sterically hinder interactions with target enzymes compared to flumetsulam’s smaller methyl group .
Q & A
Q. How is stability under physiological conditions assessed for in vivo studies?
- Answer :
- Conduct plasma stability assays (37°C, 1–24 hours) with LC-MS quantification.
- Evaluate microsomal stability (human liver microsomes + NADPH) to predict hepatic clearance.
- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to estimate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
